Cas no 71980-98-8 (Pseudomonic Acid C)

Pseudomonic Acid C 化学的及び物理的性質
名前と識別子
-
- Pseudomonic Acid C
- 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid
- [2S-[2a(E),3b,4b,5a(2E,4S*,5R*)]]-9-[[3-Methyl-1-oxo-4-[tetrahydro-3,4-dihydroxy-5-(5-hydroxy-4-methyl-2-hexenyl)-2H-pyran-2-yl]-2-butenyl]oxy]nonanoic Acid
-
じっけんとくせい
- 密度みつど: 1.125
- ふってん: 656.193°C at 760 mmHg
- フラッシュポイント: 210.281°C
- 屈折率: 1.516
- PSA: 133.52000
- LogP: 3.38130
- ひせんこうど: D25 +7.64° (c = 0.78 in chloroform)
Pseudomonic Acid C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P839530-10mg |
Pseudomonic Acid C |
71980-98-8 | 10mg |
$ 289.00 | 2023-09-06 | ||
A2B Chem LLC | AH17004-50mg |
9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |
71980-98-8 | 98% | 50mg |
$1435.00 | 2024-04-19 | |
A2B Chem LLC | AH17004-100mg |
9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |
71980-98-8 | 98% | 100mg |
$2285.00 | 2024-04-19 | |
A2B Chem LLC | AH17004-10mg |
9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |
71980-98-8 | 98% | 10mg |
$475.00 | 2024-04-19 | |
1PlusChem | 1P00FDV0-10mg |
9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |
71980-98-8 | 98% | 10mg |
$540.00 | 2024-04-21 | |
1PlusChem | 1P00FDV0-25mg |
9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |
71980-98-8 | 98% | 25mg |
$1044.00 | 2024-04-21 | |
A2B Chem LLC | AH17004-5mg |
9-[[(2E)-4-[[(2S,3R,4R,5S)-3α,4α-Dihydroxy-5β-[(2E,4S,5S)-5-hydroxy-4-methyl-2-hexenyl]tetrahydro-2H-pyran]-2β-yl]-3-methyl-2-butenoyl]oxy]nonanoic acid |
71980-98-8 | 98% | 5mg |
$310.00 | 2024-04-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | P839530-100mg |
9-(((e)-4-((2s,3r,4r,5s)-3,4-dihydroxy-5-((4r,5s,e)-5-hydroxy-4-methylhex-2-en-1-yl)tetrahydro-2h-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoicacid |
71980-98-8 | 100mg |
¥16800.00 | 2023-09-15 | ||
TRC | P839530-100mg |
Pseudomonic Acid C |
71980-98-8 | 100mg |
$ 2277.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-476426-10 mg |
Pseudomonic Acid C, |
71980-98-8 | 10mg |
¥3,234.00 | 2023-07-10 |
Pseudomonic Acid C 関連文献
-
1. Index pages
-
Luoyi Wang,Zhongshu Song,Paul R. Race,James Spencer,Thomas J. Simpson,Matthew P. Crump,Christine L. Willis Chem. Sci. 2020 11 5221
-
Bo Li,Walter J. Wever,Christopher T. Walsh,Albert A. Bowers Nat. Prod. Rep. 2014 31 905
-
R. C. F. Jones Nat. Prod. Rep. 1985 2 401
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2020 37 1038
-
Catherine Mckay,Thomas J. Simpson,Christine L. Willis,Andrew K. Forrest,Peter J. O’Hanlon pseudomonic acids. Catherine Mckay Thomas J. Simpson Christine L. Willis Andrew K. Forrest Peter J. O’Hanlon Chem. Commun. 2000 1109
-
7. Unusual stereochemistry in the copper-catalysed ring opening of a carbohydrate oxirane with vinylmagnesium bromideCarol Brockway,Philip Kocienski,Chandra Pant J. Chem. Soc. Perkin Trans. 1 1984 875
-
8. Unusual stereochemistry in the copper-catalysed ring opening of a carbohydrate oxirane with vinylmagnesium bromideCarol Brockway,Philip Kocienski,Chandra Pant J. Chem. Soc. Perkin Trans. 1 1984 875
-
Eric J. N. Helfrich,J?rn Piel Nat. Prod. Rep. 2016 33 231
-
10. The chemistry of pseudomonic acid. Part 5. Structure and chemistry of pseudomonic acid C. X-Ray crystal structure of ethyl monate CJ. Peter Clayton,Peter J. O'Hanlon,Norman H. Rogers,Trevor J. King J. Chem. Soc. Perkin Trans. 1 1982 2827
Pseudomonic Acid Cに関する追加情報
Pseudomonic Acid C (CAS No. 71980-98-8): An Overview of Its Properties, Applications, and Recent Research
Pseudomonic Acid C (CAS No. 71980-98-8) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is a member of the pseudomonic acid family, which is known for its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research developments surrounding Pseudomonic Acid C.
Chemical Properties
Pseudomonic Acid C is a polyketide-derived compound with a complex molecular structure. Its chemical formula is C14H22O6, and it has a molecular weight of approximately 278.32 g/mol. The compound is characterized by its hydroxyl and carboxyl functional groups, which contribute to its solubility in polar solvents such as water and methanol. The presence of these functional groups also imparts unique chemical reactivity, making Pseudomonic Acid C a valuable substrate for various chemical transformations.
The structural complexity of Pseudomonic Acid C has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided detailed insights into the compound's stereochemistry and conformational flexibility, which are crucial for understanding its biological activities.
Biological Activities
Pseudomonic Acid C exhibits a wide range of biological activities, making it a subject of interest in both academic and industrial research. One of its most notable properties is its potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that Pseudomonic Acid C can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making it a promising candidate for the development of new antibiotics.
In addition to its antibacterial properties, Pseudomonic Acid C has been found to possess antifungal activity against various fungal species, including Candida albicans and Aspergillus niger. This broad-spectrum antimicrobial activity suggests that the compound could be useful in the treatment of multidrug-resistant infections.
Pseudomonic Acid C also exhibits anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that the compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
The anticancer potential of Pseudomonic Acid C has been a focus of recent research. Studies have shown that the compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which Pseudomonic Acid C exerts its anticancer effects is not yet fully understood, but it is believed to involve the modulation of key signaling pathways such as p53 and PI3K/Akt.
In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the effects of Pseudomonic Acid C on human breast cancer cells. The results showed that the compound significantly reduced cell viability and induced cell cycle arrest at the G1 phase. Furthermore, it was found to downregulate the expression of cyclin D1 and CDK4, key regulators of cell cycle progression.
Clinical Trials and Future Directions
The promising preclinical data on Pseudomonic Acid C have paved the way for further clinical investigation. Several Phase I clinical trials are currently underway to evaluate the safety and efficacy of the compound in treating various diseases. These trials are expected to provide valuable insights into the pharmacokinetics and pharmacodynamics of Pseudomonic Acid C, as well as its potential therapeutic applications.
In addition to clinical trials, ongoing research is focused on optimizing the synthesis and delivery methods for Pseudomonic Acid C. Scientists are exploring novel drug delivery systems such as nanoparticles and liposomes to enhance the bioavailability and target specificity of the compound. These advancements could significantly improve the therapeutic outcomes for patients.
Sustainability and Environmental Impact
71980-98-8 (Pseudomonic Acid C) 関連製品
- 12650-69-0(Mupirocin)
- 40980-51-6(Pseudomonic Acid B)
- 11032-79-4(α-Bungarotoxin)
- 12778-32-4(b-Bungarotoxin)
- 73346-79-9(Mupirocin lithium)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 946268-54-8(4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 2260917-54-0(1-Oxa-4-azaspiro[5.5]undecane-4-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, trans-)
- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)



